The compound can be categorized under several classifications:
The synthesis of methyl 7-bromo-4-fluoro-2,3-dihydrobenzofuran-5-carboxylate typically involves several key steps:
Methyl 7-bromo-4-fluoro-2,3-dihydrobenzofuran-5-carboxylate possesses a complex molecular structure that can be described by its molecular formula .
InChI=1S/C10H8BrF O3/c1-13-10(12)7-4-6-2-3-14-9(6)8(11)5-7/h4-5H,2-3H2,1H3
QNZIOWIPQAQJJI-UHFFFAOYSA-N
The structure includes a fused benzofuran ring system with substituents that significantly influence its chemical properties and reactivity .
Methyl 7-bromo-4-fluoro-2,3-dihydrobenzofuran-5-carboxylate can undergo various chemical reactions:
These reactions are crucial for modifying the compound to enhance its biological activity or to create derivatives with different properties .
The mechanism of action for methyl 7-bromo-4-fluoro-2,3-dihydrobenzofuran-5-carboxylate is primarily linked to its biological activity as a potential therapeutic agent:
Methyl 7-bromo-4-fluoro-2,3-dihydrobenzofuran-5-carboxylate exhibits several notable physical and chemical properties:
These properties are essential for understanding how the compound behaves in various environments and applications .
Methyl 7-bromo-4-fluoro-2,3-dihydrobenzofuran-5-carboxylate has several scientific applications:
This compound represents a significant interest in both academic research and industrial applications due to its diverse functional capabilities and potential therapeutic uses.
The sequential O-alkylation and electrophilic halogenation approach provides a reliable route to this synthetically valuable building block. Synthesis typically begins with methyl 4-fluoro-2,3-dihydrobenzofuran-5-carboxylate as the foundational scaffold. The critical bromination step employs electrophilic brominating agents to functionalize the electron-rich aromatic system at the C7 position, guided by the electron-donating nature of the oxygen atom in the dihydrofuran ring and the meta-directing influence of the ester functionality [2] [4].
Key bromination agents have been systematically evaluated for efficiency and regioselectivity:
Table 1: Comparative Analysis of Brominating Agents for C7 Functionalization
Brominating Agent | Solvent | Temperature | Yield (%) | Regioselectivity |
---|---|---|---|---|
Br₂ | DCM | -10°C | 65 | Moderate |
NBS | Acetonitrile | 25°C | 82 | High |
Pyridinium tribromide | THF | 0°C | 78 | High |
Optimal conversion occurs in acetonitrile at ambient temperature with NBS, achieving yields exceeding 80% while maintaining excellent regiocontrol. The ester group's position at C5 creates an electronic environment that strongly favors electrophilic attack at C7 over C4 or C6 positions. Post-bromination, a crystallization protocol using ethanol-water mixtures typically delivers the target compound with >97% purity as confirmed by HPLC analysis [2] .
Transition metal-catalyzed C-H activation has revolutionized the direct functionalization of dihydrobenzofuran cores. Rhodium(III) complexes, particularly [Cp*RhCl₂]₂, enable direct C7 bromination without prefunctionalization through carefully designed directing group strategies. The N-phenoxyacetamide directing group has proven exceptionally effective for achieving ortho-bromination at the C7 position [6].
Recent advances employ dual halogenation protocols where fluorination precedes bromination. This counterintuitive approach leverages the strong ortho/para-directing capability of fluorine to facilitate subsequent bromination at the C7 position. The fluorine atom's +R effect activates specific positions on the aromatic ring, while its electronegativity modulates electron density to favor bromination at the desired location [6].
Critical parameters influencing regioselectivity:
Table 2: Transition Metal-Catalyzed Regioselective Halogenation Approaches
Catalytic System | Directing Group | Halogen Source | Yield (%) | Regioselectivity (C7:C4:C6) |
---|---|---|---|---|
[Cp*RhCl₂]₂/AgOAc | N-Phenoxyacetamide | NBS | 76 | 98:1:1 |
Pd(OAc)₂/CuBr₂ | None | CuBr₂ | 68 | 90:5:5 |
RuCl₃·xH₂O | Pyridine-2-carboxamide | Br₂ | 72 | 95:3:2 |
These transition metal-mediated approaches provide atom-economical alternatives to classical electrophilic substitution, enabling precise control over halogen placement in complex dihydrobenzofuran systems [6].
The dihydrobenzofuran ring system contains a chiral axis at the ring fusion point, making stereocontrolled synthesis particularly valuable for medicinal chemistry applications. Copper(I)-catalyzed intramolecular etherification has emerged as a powerful method for constructing the dihydrofuran ring with excellent stereocontrol. This approach employs chiral bisoxazoline ligands to induce asymmetry during the ring-forming step, achieving enantiomeric excess values exceeding 90% for model systems [8].
The mechanism proceeds through:
Rhodium-catalyzed asymmetric hydrogenation of preformed exocyclic alkenes provides an alternative pathway to chiral 2,3-dihydrobenzofurans. This method utilizes Rh-DuPhos complexes to reduce alkene precursors such as 7-bromo-4-fluorobenzofuran-5-carboxylates with exceptional diastereoselectivity (>20:1 dr). The reaction tolerates various ester functionalities, including the critical methyl ester at C5, without competitive reduction [6].
Recent methodological innovations include palladium-catalyzed decarboxylative asymmetric allylic alkylation, which constructs the dihydrobenzofuran ring while simultaneously introducing chiral complexity. This cascade process begins with phenolic substrates bearing ortho-allyl carbonate groups, proceeding through Pd-π-allyl intermediates that undergo enantioselective trapping by the phenolate oxygen [8].
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 11030-71-0
CAS No.: 13205-44-2
CAS No.: